molecular formula C9H6ClF3O2 B13560113 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone

1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13560113
M. Wt: 238.59 g/mol
InChI Key: WENXTGDAUZQSOV-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes a chloro, methoxy, and trifluoroethanone group

Preparation Methods

The synthesis of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield. Industrial production methods may involve scaling up this reaction with continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 2-chloro-4-methoxybenzaldehyde and trifluoroacetic acid.

Scientific Research Applications

1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate for developing new drugs is ongoing.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoroethanone group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

    1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone: This compound has a similar structure but with a methyl group instead of the trifluoroethanone group, leading to different reactivity and applications.

    2-Methoxyphenyl isocyanate: While structurally different, this compound also features a methoxy group and is used in various chemical reactions.

    1-methoxy-2-chloro-4-nitrobenzene: This compound shares the methoxy and chloro groups but has a nitro group instead of the trifluoroethanone, resulting in different chemical properties and uses.

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6ClF3O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4H,1H3

InChI Key

WENXTGDAUZQSOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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